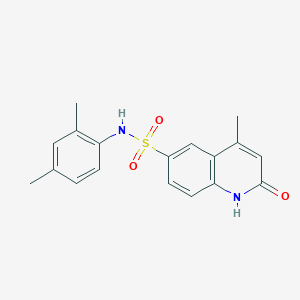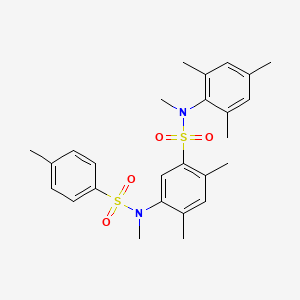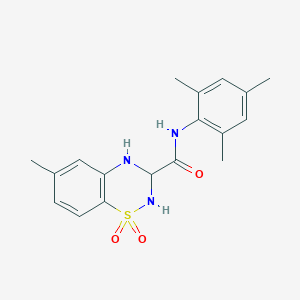
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide (4,8-DMQS) is a synthetic drug that has been developed to target specific biochemical and physiological processes. It is a derivative of the naturally occurring quinoline and has been studied extensively for its potential therapeutic uses. 4,8-DMQS is a relatively new compound and has been found to possess a number of unique properties that make it a promising candidate for further research and development.
科学的研究の応用
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide has been studied extensively for its potential therapeutic uses. It has been found to possess a number of unique properties that make it a promising candidate for further research and development. For example, it has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, it has been found to possess anti-microbial and anti-viral activities, making it a potential candidate for the development of new drugs for the treatment of infectious diseases.
作用機序
The exact mechanism of action of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide is still not fully understood. However, it is believed to act by targeting specific biochemical and physiological processes. It has been found to interact with several enzymes, receptors, and other proteins that are involved in the regulation of various biological processes. For example, it has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and the receptor for advanced glycation end products (RAGE), which is involved in the regulation of cell growth and survival. Additionally, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide have been studied extensively. It has been found to have a number of beneficial effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been found to possess anti-microbial and anti-viral activities, making it a potential candidate for the development of new drugs for the treatment of infectious diseases. Additionally, it has been found to possess neuroprotective and antioxidant activities, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
The use of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide in laboratory experiments has a number of advantages and limitations. On the one hand, it is a relatively new compound and has been found to possess a number of unique properties that make it a promising candidate for further research and development. Additionally, it is relatively easy to synthesize and has been found to possess a number of beneficial effects. On the other hand, it is an expensive compound and has a relatively short shelf life. Additionally, it has been found to possess a number of potential side effects, including nausea, vomiting, and dizziness.
将来の方向性
Given its potential therapeutic uses, there are a number of potential future directions for the research and development of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide. These include further studies on its mechanism of action, its potential to inhibit the growth of certain types of cancer cells, and its potential to treat neurological disorders. Additionally, there is potential for the development of new drugs based on 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide for the treatment of infectious diseases. Finally, further research is needed to better understand the potential side effects of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide and to develop methods to reduce or eliminate these side effects.
合成法
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a synthetic compound that can be synthesized using a variety of methods. The most common method is to start with the commercially available 2-methylphenyl-6-sulfonamide and then react it with 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline in a two-step process. First, the sulfonamide is reacted with the quinoline in a reaction catalyzed by an acid, such as sulfuric acid, to form the desired product. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to neutralize the acid and form the desired 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide.
特性
IUPAC Name |
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-6-4-5-7-16(11)20-24(22,23)14-8-13(3)18-15(10-14)12(2)9-17(21)19-18/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGZKUHFLUIORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dimethyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide](/img/structure/B6485362.png)
![4-({1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide](/img/structure/B6485370.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B6485374.png)
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6485380.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485382.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485397.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485404.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(hexylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485407.png)



![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylbutyl)acetamide](/img/structure/B6485447.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B6485456.png)